

# Environmental Fate and Degradation of (R)-Metolachlor: A Technical Guide

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## Compound of Interest

Compound Name: (R)-Metolachlor

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## Introduction

**(R)-Metolachlor** is one of the two enantiomers of the widely used chloroacetamide herbicide, metolachlor. While the herbicidal activity of metolachlor is primarily attributed to the S-enantiomer (S-metolachlor), understanding the environmental fate and degradation of the R-enantiomer is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental behavior of **(R)-metolachlor**, including its degradation pathways, persistence in various environmental compartments, and the methodologies used to study these processes.

## Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. While specific data for the individual R-enantiomer is often limited, the properties of racemic metolachlor provide a strong indication of its expected environmental behavior.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>22</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	283.79 g/mol	[1]
Water Solubility	530 mg/L at 20°C	[2]
Vapor Pressure	1.3 x 10 <sup>-5</sup> mmHg at 25°C	[2]
Log Kow (Octanol-Water Partition Coefficient)	3.13	[2]
pKa	Not applicable	
Henry's Law Constant	2.7 x 10 <sup>-8</sup> atm·m <sup>3</sup> /mol	[2]

## Environmental Fate and Transport

**(R)-Metolachlor**, as a component of racemic metolachlor, can enter the environment through direct application to agricultural fields. Its ultimate fate is governed by a combination of transport and degradation processes.

### Transport:

- **Leaching:** Due to its moderate water solubility and relatively low soil organic carbon-water partitioning coefficient (K<sub>oc</sub>), metolachlor is considered to have a moderate to high potential for leaching in soil. This can lead to the contamination of groundwater.[3]
- **Runoff:** Metolachlor can be transported from agricultural fields to surface water bodies via runoff, particularly during rainfall events shortly after application.
- **Volatilization:** With a low vapor pressure and Henry's Law constant, volatilization of metolachlor from soil and water surfaces is generally not a significant dissipation pathway.[2]

### Degradation:

The persistence of **(R)-metolachlor** in the environment is primarily determined by degradation processes, which can be categorized as biotic (microbial) and abiotic (chemical).

## Abiotic Degradation

- **Hydrolysis:** Metolachlor is relatively stable to hydrolysis at environmentally relevant pH values. Its hydrolysis half-life is estimated to be greater than 200 days at 20°C.[1]
- **Photodegradation:** Photodegradation can contribute to the breakdown of metolachlor, particularly on soil surfaces. The photodegradation half-life on soil has been reported to be around 8 days under natural sunlight.[1] In aqueous solutions, photodegradation is slower, with a reported half-life of approximately 70 days in sunlight.[2]

## Biotic Degradation

Microbial degradation is the primary pathway for the dissipation of metolachlor in soil and water.[4] This process is influenced by several environmental factors, including:

- **Soil Type and Organic Matter:** Soils with higher organic matter content and microbial activity generally exhibit faster degradation rates.[5]
- **Temperature:** Degradation rates increase with increasing temperature within an optimal range for microbial activity.[6]
- **Moisture:** Soil moisture content significantly affects microbial activity and, consequently, the degradation of metolachlor.[3]

### Enantioselective Degradation:

Several studies have indicated that the degradation of metolachlor in the environment can be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. While the S-enantiomer is the more active herbicide, some research suggests that the R-enantiomer can be preferentially degraded in certain soil and water systems.[7] This enantioselectivity is an important consideration for assessing the environmental persistence and potential long-term effects of the less herbicidally active enantiomer.

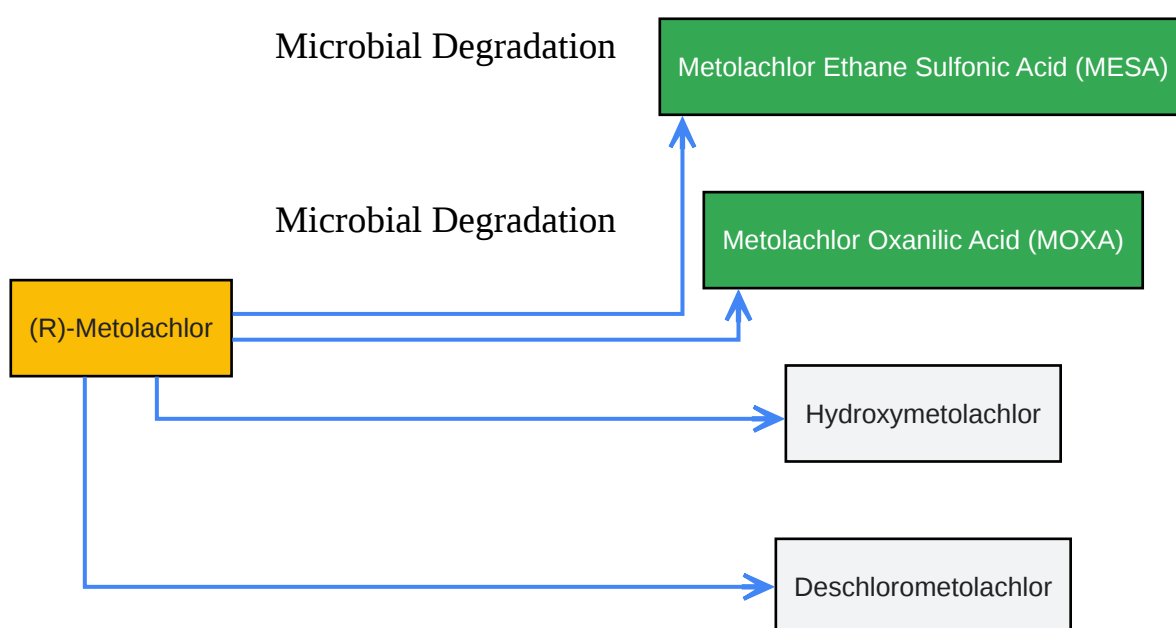
## Degradation Pathways

The microbial degradation of **(R)-metolachlor** follows pathways similar to those of S-metolachlor, primarily involving the transformation of the parent molecule into more polar metabolites. The initial and most significant step is the displacement of the chlorine atom.

Two major metabolites are consistently identified in environmental samples:

- Metolachlor Ethane Sulfonic Acid (MESA): Formed through conjugation with glutathione followed by further metabolism.
- Metolachlor Oxanilic Acid (MOXA): Another major metabolite formed through a different metabolic route.[8]

Other minor metabolites that have been identified include hydroxymetolachlor and deschlorometolachlor.



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**Figure 1.** Simplified degradation pathway of **(R)-Metolachlor** in the environment.

## Quantitative Data on Environmental Persistence

The persistence of a chemical in the environment is often expressed as its half-life ( $DT_{50}$ ), the time it takes for 50% of the initial concentration to dissipate. The half-life of metolachlor can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of Metolachlor in Soil

Soil Type	Temperature (°C)	Moisture Content	Half-life (days)	Reference
Silt Loam	25	Field Capacity	21 - 47	[9]
Sandy Loam	20	Not specified	15 - 50	[6]
Clay Loam	25	Not specified	30 - 90	[9]
Various	10 - 35	20 - 80% of WHC	23.7 - 64.8	[6]

Table 2: Half-life of Metolachlor in Water

Water Type	Conditions	Half-life (days)	Reference
Surface Water	Aerobic	47	[2]
Surface Water	Anaerobic	78	[2]
Groundwater	Not specified	>200	[2]

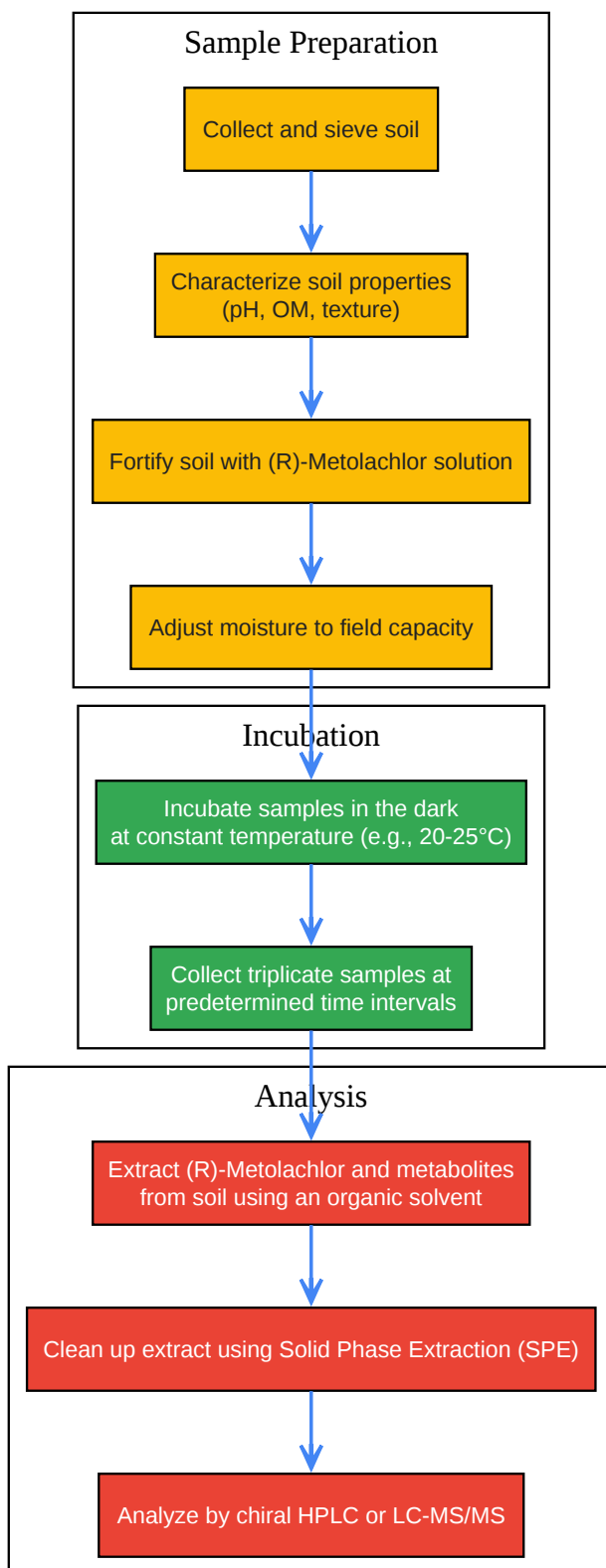
Note: The data presented above is for racemic metolachlor or S-metolachlor, as specific half-life data for **(R)-metolachlor** is limited. However, studies on enantioselective degradation suggest that the half-life of **(R)-metolachlor** may be shorter than that of S-metolachlor in some environments.

## Experimental Protocols

Studying the environmental fate and degradation of **(R)-metolachlor** requires robust experimental methodologies. Below are generalized protocols for key experiments.

### Soil Degradation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of **(R)-metolachlor** in soil.



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**Figure 2.** Experimental workflow for a soil degradation study.

#### Methodology:

- **Soil Collection and Preparation:** Collect fresh soil from a location with no prior pesticide application. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- **Soil Characterization:** Determine key soil properties such as pH, organic matter content, and texture, as these factors significantly influence degradation rates.
- **Fortification:** Treat a known mass of soil with a standard solution of **(R)-metolachlor** to achieve the desired initial concentration.
- **Incubation:** Place the treated soil samples in incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-75% of water holding capacity).
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples for analysis.
- **Extraction:** Extract **(R)-metolachlor** and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile or methanol) through methods like shaking or sonication.
- **Cleanup:** Remove interfering substances from the soil extract using solid-phase extraction (SPE).[\[10\]](#)[\[11\]](#)
- **Analysis:** Quantify the concentration of **(R)-metolachlor** and its metabolites using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a chiral column for enantiomeric separation or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[\[10\]](#)[\[12\]](#)

## Analytical Methodology for (R)-Metolachlor and its Metabolites

The accurate quantification of **(R)-metolachlor** and its degradation products is essential for environmental fate studies.

### Enantioselective Analysis of **(R)-Metolachlor**:

- Principle: Chiral separation is necessary to differentiate between the R- and S-enantiomers of metolachlor.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC<sup>2</sup>) coupled with a chiral stationary phase (e.g., cellulose- or amylose-based columns) is commonly used.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Detection: UV detection or mass spectrometry (MS) can be used for quantification.

### Analysis of Metolachlor Metabolites (MESA and MOXA):

- Principle: Due to their polar nature, specific analytical methods are required for the extraction and analysis of MESA and MOXA.
- Extraction: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or polymeric) is typically employed to extract these metabolites from water or soil extracts.[\[10\]](#)[\[11\]](#)[\[16\]](#)
- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity for identifying and quantifying these metabolites at low concentrations.[\[10\]](#)[\[17\]](#)[\[18\]](#)

## Conclusion

The environmental fate of **(R)-metolachlor** is a complex process influenced by a variety of environmental factors. While it is the less herbicidally active enantiomer, its potential for leaching and persistence in the environment necessitates a thorough understanding of its degradation pathways and rates. Microbial degradation is the primary mechanism for its dissipation, leading to the formation of key metabolites such as MESA and MOXA. The potential for enantioselective degradation, where the R-enantiomer may degrade at a different rate than the S-enantiomer, is a critical aspect of its environmental risk assessment. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental behavior of **(R)-metolachlor**.



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## References

- 1. Metolachlor | C<sub>15</sub>H<sub>22</sub>ClNO<sub>2</sub> | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Field history and dissipation of atrazine and metolachlor in Colorado - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. usgs.gov [usgs.gov]
- 13. Metolachlor stereoisomers: Enantioseparation, identification and chiral stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 18. [affinise.com](https://www.benchchem.com/product/b190127#environmental-fate-and-degradation-of-r-metolachlor) [[affinise.com](https://www.benchchem.com/product/b190127#environmental-fate-and-degradation-of-r-metolachlor)]
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